5-[bis(2-hydroxyethyl)sulfamoyl]-2-bromo-N-phenylbenzamide
Overview
Description
5-[bis(2-hydroxyethyl)sulfamoyl]-2-bromo-N-phenylbenzamide is a complex organic compound that features a sulfamoyl group, a bromine atom, and a phenylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[bis(2-hydroxyethyl)sulfamoyl]-2-bromo-N-phenylbenzamide typically involves multiple steps:
Formation of the Sulfamoyl Group: The initial step involves the reaction of 2-bromo-N-phenylbenzamide with bis(2-hydroxyethyl)amine in the presence of a suitable base, such as triethylamine. This reaction forms the sulfamoyl group attached to the benzamide ring.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[bis(2-hydroxyethyl)sulfamoyl]-2-bromo-N-phenylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl groups in the sulfamoyl moiety can undergo oxidation to form corresponding carbonyl compounds or reduction to form alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-[bis(2-hydroxyethyl)sulfamoyl]-2-bromo-N-phenylbenzamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is used in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: Researchers study its interactions with enzymes and proteins to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-[bis(2-hydroxyethyl)sulfamoyl]-2-bromo-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group and the bromine atom play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-[bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoic acid
- 5-[bis(2-hydroxyethyl)sulfamoyl]-2-methoxybenzoate
Uniqueness
Compared to similar compounds, 5-[bis(2-hydroxyethyl)sulfamoyl]-2-bromo-N-phenylbenzamide is unique due to the presence of the bromine atom and the phenylbenzamide moiety. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[bis(2-hydroxyethyl)sulfamoyl]-2-bromo-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O5S/c18-16-7-6-14(26(24,25)20(8-10-21)9-11-22)12-15(16)17(23)19-13-4-2-1-3-5-13/h1-7,12,21-22H,8-11H2,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSOAZWIGXMITP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(CCO)CCO)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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